1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound belonging to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes multiple benzyl groups and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. This can be achieved through the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate under acidic or basic conditions.
Introduction of Benzyl Groups: The benzyl groups are introduced via alkylation reactions. For instance, 4-methylbenzyl chloride can be used to alkylate the nitrogen atoms on the pyrazolopyrimidine core.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with 4-methylbenzyl mercaptan under suitable conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the benzyl groups.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated pyrazolopyrimidine derivatives.
Substitution: Various alkyl or aryl substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple benzyl groups and a thioether linkage can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-6-benzyl-5-((benzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- 1-ethyl-3-methyl-6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Uniqueness
1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to the presence of 4-methylbenzyl groups, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets. The thioether linkage also adds to its chemical diversity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-5-[(4-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-5-28-22-21(18(4)26-28)25-24(30-15-20-12-8-17(3)9-13-20)27(23(22)29)14-19-10-6-16(2)7-11-19/h6-13H,5,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVGOYPRBZCLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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